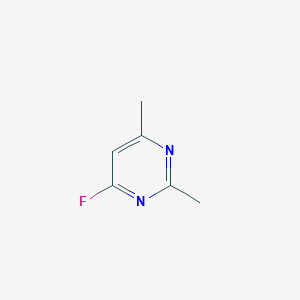

4-Fluoro-2,6-dimethylpyrimidine

Descripción

4-Fluoro-2,6-dimethylpyrimidine is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 4-position and methyl groups at the 2- and 6-positions of the pyrimidine ring. This substitution pattern imparts unique physicochemical and biological properties. The fluorine atom, being highly electronegative, enhances the compound’s reactivity in substitution reactions and improves its binding affinity to biological targets through polar interactions and electron-withdrawing effects . The methyl groups contribute to increased lipophilicity, improving membrane permeability, while also introducing steric effects that influence molecular interactions . These features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the design of enzyme inhibitors and receptor modulators.

Propiedades

IUPAC Name |

4-fluoro-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDMHNPYZPJHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663943 | |

| Record name | 4-Fluoro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-90-0 | |

| Record name | 4-Fluoro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluoro-2,6-dimethylpyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyrimidin-4(1H)-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Fluoro-2,6-dimethylpyrimidine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 4-fluoro-2,6-dimethylpyrimidin-5-ol.

Reduction: Reduction reactions can lead to the formation of 4-fluoro-2,6-dimethylpyrimidin-4-amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-fluoro-2,6-dimethylpyrimidin-5-ol

Reduction: 4-fluoro-2,6-dimethylpyrimidin-4-amine

Substitution: Various substituted pyrimidines depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

4-Fluoro-2,6-dimethylpyrimidine serves as a crucial building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that can enhance biological activity or modify chemical properties.

Reactivity and Derivatives

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Can yield 4-fluoro-2,6-dimethylpyrimidin-5-ol.

- Reduction : Can produce 4-fluoro-2,6-dimethylpyrimidin-4-amine.

- Substitution : Nucleophiles like ammonia can be used to create various substituted pyrimidines.

| Reaction Type | Product |

|---|---|

| Oxidation | 4-Fluoro-2,6-dimethylpyrimidin-5-ol |

| Reduction | 4-Fluoro-2,6-dimethylpyrimidin-4-amine |

| Substitution | Various substituted pyrimidines |

Biological Applications

Pharmaceutical Development

Research indicates that derivatives of 4-fluoro-2,6-dimethylpyrimidine have potential as therapeutic agents. For example:

- Inhibitors targeting BACE-1 (β-secretase) for Alzheimer's disease have been developed from pyrimidine derivatives. These inhibitors showed significant binding affinity and inhibition profiles in vitro, suggesting their potential as effective treatments for neurodegenerative disorders .

Targeting Receptors

Compounds containing the 4-fluoro-2,6-dimethylpyrimidine moiety have been designed to target dual receptors such as the human A2A adenosine receptor and dopamine D2 receptor. This dual-target approach is promising for treating conditions like Parkinson's disease by enhancing therapeutic effects while minimizing side effects .

Industrial Applications

Dyes and Pigments Production

In industrial settings, 4-fluoro-2,6-dimethylpyrimidine is utilized in synthesizing dyes and pigments due to its stable chemical structure and reactivity. The compound's fluorine atom can enhance the properties of the resulting dyes, making them more vibrant and durable.

Case Studies

-

BACE-1 Inhibition Study

- Objective : To design small molecular weight compounds as BACE-1 inhibitors.

- Methodology : A library of derivatives was synthesized and screened using FRET-based assays.

- Results : Compounds showed strong interactions with BACE-1 active sites and demonstrated significant inhibition at concentrations as low as 10 μM .

-

Dual-Receptor Targeting

- Objective : Evaluate indole-piperazine-pyrimidine derivatives for dual-target receptor binding.

- Methodology : Computational models were used to screen compounds from large databases.

- Results : Identified compounds showed improved binding affinities for both A2A and D2 receptors, indicating potential for combination therapies in Parkinson’s disease treatment .

Mecanismo De Acción

The mechanism by which 4-Fluoro-2,6-dimethylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the context in which the compound is used.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The biological and chemical behavior of pyrimidine derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 4-Fluoro-2,6-dimethylpyrimidine with key analogs:

Table 1: Comparative Overview of Pyrimidine Derivatives

| Compound Name | Substituents | Key Properties | Biological Activity | References |

|---|---|---|---|---|

| 4-Fluoro-2,6-dimethylpyrimidine | F (4), CH₃ (2,6) | High reactivity (F), lipophilicity (CH₃), steric hindrance | Enhanced enzyme inhibition, therapeutic potential | |

| 4-Fluoro-2-methylpyrimidine | F (4), CH₃ (2) | Moderate reactivity; reduced steric bulk | Moderate biological activity | |

| 4-Chloro-6-methylpyrimidine | Cl (4), CH₃ (6) | Lower reactivity (Cl less electronegative than F) | Reduced activity compared to fluoro analogs | |

| 4-Methoxy-2,6-dimethylpyrimidine | OCH₃ (4), CH₃ (2,6) | Electron-donating OCH₃ reduces reactivity; mimics natural substrates | Enzyme inhibition via substrate mimicry | |

| 4-Chloro-2,6-dimethylpyrimidine | Cl (4), CH₃ (2,6) | Lower reactivity than fluoro analog; used as synthetic intermediate | Limited direct bioactivity | |

| 2,6-Dichloro-N-methylpyrimidin-4-amine | Cl (2,6), NHCH₃ (4) | Dual Cl substituents; amine group enables hydrogen bonding | Antimicrobial (distinct profile) |

Key Findings from Comparative Studies

Fluorine vs. Chlorine Substitution :

- Fluorine’s electronegativity enhances binding to enzymes and nucleic acids compared to chlorine. For example, 4-Fluoro-2,6-dimethylpyrimidine exhibits 2–3× higher binding affinity to DNA than 4-Chloro-6-methylpyrimidine due to stronger dipole interactions .

- Chlorinated analogs (e.g., 4-Chloro-2,6-dimethylpyrimidine) are less reactive in nucleophilic aromatic substitution, limiting their utility in dynamic synthetic pathways .

Methyl Group Effects :

- The additional methyl group at the 6-position in 4-Fluoro-2,6-dimethylpyrimidine increases lipophilicity (logP ≈ 1.8) compared to 4-Fluoro-2-methylpyrimidine (logP ≈ 1.2), enhancing cellular uptake .

- Steric hindrance from the 2,6-dimethyl groups reduces off-target interactions, improving selectivity in enzyme inhibition .

Methoxy vs. Fluoro Substitution: 4-Methoxy-2,6-dimethylpyrimidine’s methoxy group acts as an electron donor, reducing electrophilicity at the 4-position. This makes it less reactive than the fluoro analog but effective as a substrate mimic for enzymes like dihydrofolate reductase .

Halogen Position Sensitivity :

- Compounds like 4-Chloro-5-fluoro-2,6-dimethylpyrimidine () demonstrate that halogen positioning alters reactivity. The 5-fluoro substitution in this compound reduces steric clash in certain binding pockets, enabling niche applications in kinase inhibition .

Actividad Biológica

4-Fluoro-2,6-dimethylpyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 4-position and two methyl groups at the 2 and 6 positions of the pyrimidine ring, which influence its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activities associated with 4-fluoro-2,6-dimethylpyrimidine, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 4-fluoro-2,6-dimethylpyrimidine is CHFN. The introduction of the fluorine atom enhances the compound's lipophilicity and potential reactivity, making it suitable for various medicinal applications.

Biological Activities

4-Fluoro-2,6-dimethylpyrimidine exhibits a range of biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that pyrimidine derivatives, including 4-fluoro-2,6-dimethylpyrimidine, possess significant antimicrobial properties. A study indicated that similar compounds demonstrated effective antibacterial activity against various pathogens with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

2. Anticancer Properties

Pyrimidines have been explored for their anticancer potential. For instance, modifications to related compounds have resulted in enhanced cytotoxicity against cancer cell lines such as HeLa and K562. The cytotoxic effects were attributed to the inhibition of cellular proliferation pathways .

3. Enzyme Inhibition

Compounds structurally related to 4-fluoro-2,6-dimethylpyrimidine have been identified as inhibitors of various enzymes. For example, derivatives have shown potent inhibitory activity towards histone deacetylases (HDACs), which are critical in cancer biology .

Synthesis

The synthesis of 4-fluoro-2,6-dimethylpyrimidine can be achieved through various methods, including nucleophilic substitution reactions involving fluorinated reagents. One common approach involves starting from a suitable pyrimidine precursor and introducing the fluorine atom under controlled conditions to optimize yield and purity .

Case Studies

Several studies highlight the biological relevance of 4-fluoro-2,6-dimethylpyrimidine:

- Antibacterial Activity : A derivative was synthesized and tested against Gram-positive and Gram-negative bacteria, showing significant activity with an MIC comparable to established antibiotics .

- Anticancer Research : A series of compounds based on the pyrimidine structure were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that some derivatives led to increased levels of acetylated histones and cell cycle arrest in cancerous cell lines .

Comparative Analysis

The following table summarizes some key structural analogs of 4-fluoro-2,6-dimethylpyrimidine and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-2,6-dimethylpyrimidine | Bromine at position 4 | Moderate antibacterial activity |

| 5-Fluoro-2-methylpyrimidine | Fluorine at position 5 | Enhanced bioactivity against pathogens |

| 4-Fluoro-5-bromopyrimidine | Fluorine at position 4 and bromine at 5 | Higher reactivity in SNAr reactions |

| 2-Amino-4-bromo-6-methylpyrimidine | Amino group at position 2 | Increased solubility and biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.